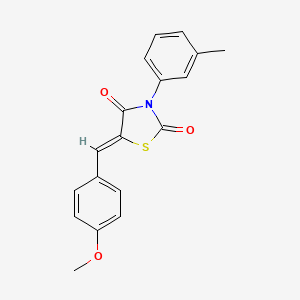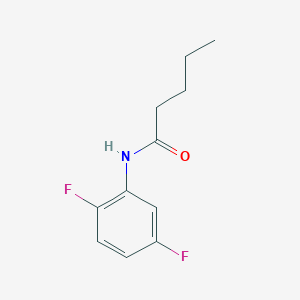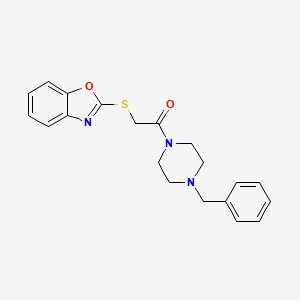![molecular formula C25H17ClN6O B4553387 2-{3-[(2-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4553387.png)
2-{3-[(2-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Übersicht
Beschreibung
2-{3-[(2-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C25H17ClN6O and its molecular weight is 452.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.1152369 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
The chemical compound is related to a variety of synthesized pyrimidine derivatives, which are known for their diverse biological activities. For instance, Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, characterized using X-ray single crystal diffraction and other spectroscopic techniques. This compound demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019). Similarly, El-Agrody et al. (2001) and Al-Afaleq (2000) developed novel pyrimidine derivatives through heteroaromatization, which were tested for their antimicrobial activities (El-Agrody et al., 2001); (Eljazi I. Al-Afaleq, 2000).
Pharmacological Evaluation
Shaaban et al. (2008, 2011) synthesized fused heterocyclic ring systems incorporating a phenylsulfonyl moiety and evaluated them for analgesic and anti-inflammatory activities. Their studies revealed compounds with significant activity, highlighting the potential of pyrimidine derivatives in developing new analgesic and anti-inflammatory drugs (Shaaban et al., 2008); (Shaaban et al., 2011).
Imaging and Diagnostic Applications
Zhou et al. (2014) developed 2-(2-furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine [(11)C]-3 as a PET tracer for imaging cerebral adenosine A2A receptors. This tracer exhibited favorable brain kinetics and suitable characteristics for A2AR PET imaging, demonstrating the potential of pyrimidine derivatives in neurological diagnostic applications (Zhou et al., 2014).
Eigenschaften
IUPAC Name |
4-[3-[(2-chlorophenoxy)methyl]phenyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN6O/c26-21-11-4-5-12-22(21)33-15-17-7-6-8-18(13-17)23-29-25-20-14-28-32(19-9-2-1-3-10-19)24(20)27-16-31(25)30-23/h1-14,16H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIIOMBYRMGWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC(=C5)COC6=CC=CC=C6Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~3~-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4553324.png)
![5-{[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4553328.png)

![N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4553352.png)
![2-[methyl(methylsulfonyl)amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4553358.png)
![2-[(4-bromobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4553369.png)
![N-[(4-Methoxyphenyl)methyl]-1-(4-methylbenzenesulfonyl)-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4553376.png)
![(2Z)-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide](/img/structure/B4553378.png)
![N-(4-ethoxyphenyl)-2-[(5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4553386.png)
![2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4553390.png)

![1,6-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4553411.png)
